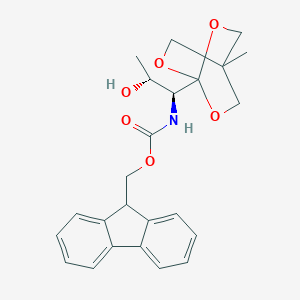

N-Fmoc-L-threonine obo ester

Description

Context of Fmoc-Protected Amino Acids in Advanced Organic Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a mainstay in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of peptides and proteins. altabioscience.comnih.gov Introduced by Carpino and Han in 1970, the Fmoc group offers the advantage of being stable to a wide range of reaction conditions while being readily cleaved by mild bases, such as piperidine (B6355638). altabioscience.comresearchgate.net This orthogonality allows for the selective deprotection of the N-terminal amino group of a growing peptide chain, enabling the sequential addition of amino acid residues. altabioscience.comnih.gov

The use of Fmoc-protected amino acids is central to the synthesis of peptides with diverse functionalities, including post-translational modifications like glycosylation and phosphorylation, which are often unstable under the harsher conditions of other synthetic methodologies. nih.govnih.gov The quality and purity of these Fmoc-amino acid building blocks are paramount, directly impacting the yield and purity of the final peptide. altabioscience.comcem.com

Fundamental Principles of Orthoester Chemistry as Carboxylic Acid Protecting Groups

Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom. numberanalytics.comalfa-chemistry.com They are formally derived from the exhaustive alkylation of unstable orthocarboxylic acids. alfa-chemistry.comwikipedia.org In synthetic organic chemistry, orthoesters serve as robust protecting groups for carboxylic acids. libretexts.orgresearchgate.net This protection is crucial as it masks the acidic proton and the electrophilic carbonyl carbon of the carboxylic acid, rendering it inert to a variety of nucleophilic and basic reagents. researchgate.netcollectionscanada.gc.ca

A key feature of orthoester protecting groups is their stability under basic and neutral conditions, while being readily hydrolyzed back to the corresponding ester under mild aqueous acidic conditions. alfa-chemistry.comwikipedia.org This reactivity profile provides a valuable tool for selective deprotection in multi-step syntheses. libretexts.org Bicyclic orthoesters, such as the 2,6,7-trioxabicyclo[2.2.2]octane (OBO) group, offer enhanced stability and have found significant application in the synthesis of complex molecules. wikipedia.orgresearchgate.net

Strategic Significance of N-Fmoc-L-threonine OBO Ester in Contemporary Chemical Research

The compound this compound represents a powerful convergence of the protective group strategies discussed above. It combines the utility of the Fmoc group for temporary N-terminal protection with the robust, base-stable OBO ester for side-chain carboxyl group protection. This specific derivative of L-threonine is particularly valuable in the synthesis of complex peptides and other biologically active molecules.

The OBO ester protection of the carboxylic acid functionality in N-Fmoc-L-threonine is instrumental in preventing undesirable side reactions. For instance, it significantly reduces the acidity of the α-proton, which is crucial for minimizing racemization during activation and coupling reactions in peptide synthesis. collectionscanada.gc.cathieme-connect.com This is particularly important when dealing with amino acids that are prone to epimerization.

Furthermore, the OBO ester can serve as a precursor to other functional groups. For example, the OBO ester of serine, a structurally related amino acid, can be converted to an aldehyde equivalent, allowing for the synthesis of various β-hydroxy amino acids through Grignard addition. acs.org Similar strategies can be envisioned for threonine derivatives, opening avenues for the creation of novel and structurally diverse amino acid building blocks. The stability of the OBO ester towards many reagents allows for a wide range of chemical transformations to be performed on other parts of the molecule before its mild acid-catalyzed removal. researchgate.net

The strategic importance of this compound lies in its ability to act as a versatile and stable building block, enabling the synthesis of complex molecular targets with high stereochemical control and chemical efficiency.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 148150-71-4 |

| Molecular Formula | C24H27NO6 |

| Molecular Weight | 425.47 g/mol |

This data is compiled from available chemical databases. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-15(26)21(24-29-12-23(2,13-30-24)14-31-24)25-22(27)28-11-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,26H,11-14H2,1-2H3,(H,25,27)/t15-,21+,23?,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIDOYRXNADNKK-RTQYLIPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C12OCC(CO1)(CO2)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Protective Group Functionality and Chemical Reactivity of the Obo Ester Moiety

Role of Orthoesters as Carboxylic Acid Protecting Groups

The conversion of a carboxylic acid into an orthoester, such as the OBO ester, effectively masks the acidic proton and the electrophilic carbonyl carbon. researchgate.net This transformation is analogous to protecting a ketone as a ketal and provides significant stability against various reagents. acs.org

A primary advantage of the OBO orthoester is its pronounced stability in the presence of strong nucleophiles and bases. researchgate.netacs.orgnih.gov Unlike simple esters, which are susceptible to base-catalyzed hydrolysis (saponification), the orthoester functionality lacks a reactive carbonyl group. This inherent stability makes the OBO group an ideal choice for synthetic routes that involve organometallic reagents, enolates, or other strong nucleophilic and basic conditions. The bicyclic structure of the OBO ester further enhances its stability compared to acyclic orthoesters. acs.org

Table 1: Comparative Stability of Carboxylic Acid Protecting Groups

| Protecting Group | Stable to Strong Bases (e.g., LiOH, LDA) | Stable to Nucleophiles (e.g., Grignard, Organolithium) | Cleavage Conditions |

|---|---|---|---|

| OBO Ester | Yes acs.orgwikipedia.org | Yes researchgate.netacs.org | Mild Aqueous Acid libretexts.orgalfa-chemistry.com |

| Methyl Ester | No | No | Acid or Base Hydrolysis libretexts.org |

| tert-Butyl Ester | No | No | Strong Acid (e.g., TFA) libretexts.org |

| Benzyl Ester | No | No | Hydrogenolysis libretexts.org |

The acidity of the proton on the alpha-carbon of an amino acid is a critical factor that can lead to undesired side reactions, such as epimerization, during peptide synthesis. The pKa of alpha-protons in typical ester derivatives is around 23-25. libretexts.orgucalgary.ca By converting the carboxylic acid to an OBO ester, the electron-withdrawing character of the carbonyl group is eliminated. This significantly reduces the acidity of the alpha-proton by several orders of magnitude, thereby minimizing the risk of racemization under basic conditions. researchgate.net This modulation is a key benefit when manipulating sensitive amino acid derivatives.

Table 2: Estimated pKa Values of Alpha-Protons in Amino Acid Derivatives

| Compound Type | Functional Group at C-Terminus | Estimated α-Proton pKa | Tendency for Deprotonation |

|---|---|---|---|

| Amino Ketone | Ketone | ~19-21 libretexts.org | High |

| Amino Ester | Ester | ~23-25 ucalgary.calibretexts.org | Moderate |

| Amino OBO Ester | Orthoester | >>25 researchgate.net | Very Low |

Orthogonal Deprotection Strategies for OBO Esters

Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. libretexts.orgfiveable.me The OBO ester is a valuable component of such strategies, especially in combination with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) group in peptide synthesis. nih.gov

The general mechanism involves:

Protonation of one of the ether oxygens within the bicyclic system. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by water, leading to the opening of the bicyclic ring.

Formation of a stable ester intermediate. acs.org

Subsequent hydrolysis of this ester to yield the desired carboxylic acid.

The true synthetic power of N-Fmoc-L-threonine OBO ester lies in the orthogonality between the Fmoc and OBO protecting groups. The Fmoc group is employed to protect the N-terminus of amino acids and is characteristically labile to basic conditions, typically being removed with a solution of a secondary amine like piperidine (B6355638). nih.govslideshare.net Conversely, the Fmoc group is stable to the acidic conditions required for OBO ester cleavage. nih.gov

The OBO group is stable to the basic piperidine solution used for Fmoc removal, while the Fmoc group is stable to the mild acidic conditions used for OBO cleavage. wikipedia.orgnih.gov This mutual exclusivity allows for precise, independent manipulation of the N-terminus and C-terminus of the threonine building block, which is essential for advanced peptide synthesis, such as the creation of cyclic or branched peptides. sigmaaldrich.com

Table 3: Orthogonal Deprotection Scheme

| Protecting Group | Reagents for Cleavage | Stability of Other Group Under These Conditions |

|---|---|---|

| Fmoc | 20% Piperidine in DMF (Base) | OBO Ester is Stable wikipedia.org |

| OBO Ester | Mild Aqueous Acid (e.g., TFA, aq. HCl) | Fmoc is Stable nih.gov |

Intrinsic Chemical Reactivity and Transformations of the OBO Ester

Beyond its role as a passive protecting group, the OBO ester moiety can participate in or influence specific chemical transformations. The stability of the OBO group under certain catalytic and basic conditions allows for chemical modifications at other parts of the molecule.

Research has shown that OBO-protected pyruvate (B1213749) esters can undergo palladium-catalyzed α-arylation reactions. organic-chemistry.orgacs.org These reactions are followed by alkylation under basic conditions, demonstrating the resilience of the OBO group to both the catalyst and the base. organic-chemistry.org Subsequently, the modified molecule can undergo cyclization and aromatization, followed by the removal of the OBO group, to yield functionalized α-acyl heteroaromatic compounds. organic-chemistry.org This strategy highlights the utility of the OBO ester as a control element that enables complex synthetic sequences that would be incompatible with a free carboxylic acid or a more labile ester. organic-chemistry.org Furthermore, orthoesters in general can be involved in reactions like conjugate additions and can serve as homoenolate equivalents. researchgate.net

Electrophilic Additions to Enolates of OBO-Protected Amino Acids

The OBO ester plays a critical role in directing the outcome of reactions involving the enolate form of the amino acid. Enolates are powerful intermediates in organic synthesis, used to form new carbon-carbon bonds by reacting with electrophiles. The generation and subsequent reaction of an enolate from an OBO-protected amino acid can proceed with high levels of stereocontrol.

Research on structurally similar bicyclic N,O-acetals derived from isoserine provides insight into the reactivity of these systems. When treated with a strong base like lithium hexamethyldisilazide (LHMDS), the OBO-protected amino acid can form a highly pyramidalized chiral enolate. nih.gov The rigid bicyclic structure of the OBO ester locks the enolate into a specific conformation. This conformational rigidity is key to controlling which face of the enolate is accessible to an incoming electrophile, such as an alkyl halide. The alkylation reaction, therefore, proceeds with a high degree of diastereoselectivity, as the enolate preferentially reacts from the less sterically hindered face. nih.gov Quantum mechanical calculations have supported this model, indicating that a concave-face alkylation is favored because it minimizes both torsional and steric strain within the bicyclic system. nih.gov This controlled reactivity makes OBO-protected amino acids valuable precursors for synthesizing complex and stereochemically defined α-substituted amino acids.

Table 1: Diastereoselective Alkylation of a Chiral Bicyclic Acetal Derived from Isoserine

| Electrophile | Base | Additive | Product | Yield (%) | Diastereomeric Ratio |

| Methyl Iodide | LHMDS | HMPA | α-methyl derivative | 95 | 83:17 |

This table presents data on the alkylation of an isoserine-derived bicyclic N,O-acetal, which serves as a model for the reactivity of OBO-protected amino acid enolates. The high yield and diastereoselectivity demonstrate the directing effect of the rigid bicyclic scaffold. Data sourced from a study on the synthesis of β2,2-amino acids. nih.gov

Mitigation of Undesired Side Reactions (e.g., Beta-Elimination, Racemization)

In peptide synthesis and the manipulation of amino acids, several side reactions can compromise the integrity of the final product. For β-hydroxy amino acids like threonine, beta-elimination is a significant concern, particularly under basic conditions. nih.gov Racemization, the loss of stereochemical purity at the α-carbon, is another common problem that can occur during the activation of the carboxylic acid for peptide coupling. peptide.comnih.gov

The OBO ester provides substantial protection against both of these undesired pathways.

Beta-Elimination: This reaction involves the removal of the hydroxyl group and a proton from the α-carbon, leading to the formation of a dehydroamino acid. This process requires a specific anti-periplanar arrangement of the departing proton and hydroxyl group. The rigid, cage-like structure of the OBO ester severely restricts the conformational freedom of the threonine backbone. This rigidity makes it difficult for the molecule to adopt the necessary conformation for elimination to occur, thus effectively suppressing this side reaction.

Racemization: Racemization during peptide coupling often proceeds through the formation of a planar oxazolone (B7731731) intermediate. The steric bulk and conformational constraints imposed by the OBO group hinder the formation of this planar intermediate. By preventing the molecule from easily achieving the geometry required for racemization, the OBO ester helps preserve the stereochemical integrity of the α-carbon throughout the synthetic sequence. While active esters are generally known to play a role in suppressing racemization, the structural rigidity of the OBO moiety provides an additional layer of control. rsc.org

Conformational Control Exerted by Bulky OBO Ester Groups in Stereoselective Reactions

The steric bulk and rigid geometry of the OBO ester are instrumental in controlling the stereochemical outcome of reactions. This principle, known as conformational control, is fundamental to modern asymmetric synthesis. The OBO group acts as a chiral auxiliary, directing incoming reagents to a specific face of the molecule.

As discussed in the context of enolate alkylation, the bicyclic structure creates a distinct convex and concave face. nih.gov The bulky framework effectively shields one face of the reactive center, forcing reagents to approach from the more accessible opposite face. This steric directing effect is crucial in reactions such as additions to the carbonyl group or reactions on the amino acid side chain.

For example, in the synthesis of novel, conformationally constrained γ-amino acids, cyclic constraints are used to limit torsional mobility and control folding patterns. nih.gov The OBO ester functions similarly, providing a rigid scaffold that pre-organizes the molecule into a reactive conformation that favors the formation of one specific stereoisomer. This control is essential for building complex molecules with multiple chiral centers, where the precise three-dimensional arrangement of atoms is critical for biological activity or material properties. The ability to dictate stereochemistry through such a robust protecting group makes this compound a powerful tool for the synthesis of advanced peptidomimetics and other complex organic molecules. nih.govrsc.org

Applications of N Fmoc L Threonine Obo Ester in Complex Molecular Synthesis

Implementation in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, a cornerstone of modern bio-organic chemistry, benefits significantly from the unique properties of N-Fmoc-L-threonine OBO ester. Its application in this methodology spans several key areas, from facilitating standard peptide chain elongation to enabling the introduction of complex modifications.

Functionality as a Key Building Block for Peptide Elongation

In the iterative process of SPPS, activated amino acids are sequentially coupled to a growing peptide chain anchored to a solid support. This compound serves as an efficiently activated form of threonine, ready for coupling. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be cleanly removed under mild basic conditions, typically with piperidine (B6355638) in dimethylformamide (DMF), to allow for the subsequent coupling of the next amino acid in the sequence. The OBO (2-bora-5-oxo-1,3-oxazolidine) ester moiety, on the other hand, activates the carboxyl group for amide bond formation. This pre-activation strategy can streamline the coupling process and potentially reduce the need for in situ activating reagents, which can sometimes lead to side reactions.

Strategic Incorporation of Modified Amino Acid Residues

The threonine side chain, with its hydroxyl group, is a common site for post-translational modifications such as glycosylation and phosphorylation. Specialized N-Fmoc-L-threonine building blocks, where the side-chain hydroxyl group is pre-modified with a carbohydrate moiety or a protected phosphate (B84403) group, are instrumental in the synthesis of glycopeptides and phosphopeptides. For instance, the synthesis of a threonine-linked core-2 O-glycan as an amino acid building block for P-Selectin glycoprotein-1 (PSGL-1) has been reported, demonstrating the facile incorporation of such complex units in Fmoc-assisted SPPS. advancedchemtech.com These modified building blocks are designed to be fully compatible with the standard SPPS cycles, ensuring that the complex side-chain modifications remain intact throughout the synthesis.

C-Terminal Carboxyl Protection in SPPS Methodologies

While the primary role of the OBO ester is carboxyl activation, the strategic choice of C-terminal protecting groups is crucial in SPPS to prevent unwanted side reactions. In the context of Fmoc-SPPS, the linkage of the first amino acid to the resin effectively serves as the C-terminal protection. The choice of resin and linker determines the conditions under which the final peptide is cleaved, and whether it is obtained as a C-terminal acid or amide. While specific applications of this compound as a direct C-terminal protecting group in SPPS are not extensively documented in readily available literature, the principles of orthogonal protection schemes are central to the field. uci.edu In such schemes, different protecting groups are removed under distinct chemical conditions, allowing for selective deprotection and modification at various points in the synthesis.

Utility in Solution-Phase Peptide Synthesis

While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. In this domain, this compound also presents significant advantages.

Controlled Coupling Reactions and Epimerization Avoidance

A major challenge in peptide synthesis is the prevention of epimerization, the loss of stereochemical integrity at the α-carbon of the amino acid, which can occur during the activation and coupling steps. The use of pre-activated esters, such as the OBO ester of N-Fmoc-L-threonine, can help to minimize the risk of epimerization. This is because the activation is performed under controlled conditions prior to the coupling reaction, and the coupling itself can often proceed under milder conditions and for shorter durations compared to methods requiring in situ activation. The structure of the activated species plays a crucial role in suppressing this side reaction, and the oxazolidinone-based activation is designed to favor the desired reaction pathway over the one leading to racemization.

Diverse Applications in the Synthesis of Non-Proteinogenic and Structurally Elaborate Alpha-Amino Acids

The utility of this compound extends beyond the realm of standard peptide synthesis into the creative and complex field of non-proteinogenic amino acid synthesis. These unnatural amino acids are invaluable tools for probing biological systems, developing novel therapeutics, and creating new materials.

The reactivity of the activated OBO ester group can be harnessed to participate in a variety of carbon-carbon bond-forming reactions. By treating the this compound with appropriate nucleophiles or coupling partners, it is conceptually feasible to modify the amino acid backbone or side chain, leading to the creation of novel and structurally diverse α-amino acids. While specific, detailed research findings on the use of this compound for this purpose are not widely present in the reviewed literature, the synthesis of various non-proteinogenic amino acids often relies on appropriately protected and activated starting materials. For example, Fmoc-protected amino acids have been used as precursors in the synthesis of vinylthreonine and other unnatural amino acids designed to probe lantibiotic biosynthesis. mdpi.com The activated nature of the OBO ester could potentially facilitate such transformations.

Below is a table summarizing the properties and applications of related Fmoc-Threonine derivatives in peptide synthesis.

| Compound Name | Key Feature | Primary Application |

| N-Fmoc-L-threonine | Standard protected threonine | General building block in peptide synthesis. advancedchemtech.com |

| Fmoc-Thr(tBu)-OH | tert-Butyl protected side chain | Commonly used in Fmoc-SPPS to prevent side-chain reactions. peptide.com |

| Fmoc-Thr(Ac)-OH | Acetyl protected side chain | Used for specific applications where temporary side-chain protection is needed. advancedchemtech.com |

| Fmoc-threonine bearing a core-2 O-glycan | Glycosylated side chain | Building block for the synthesis of glycopeptides. advancedchemtech.com |

Stereoselective Introduction of Alkyl and Aryl Substituents

The aldehyde derived from this compound is a powerful tool for the stereoselective introduction of new carbon-carbon bonds. The inherent chirality of the threonine backbone, combined with the steric bulk of the OBO and Fmoc protecting groups, allows for a high degree of facial selectivity in nucleophilic addition reactions. Organometallic reagents, such as Grignard and organolithium reagents, add to the aldehyde to generate new stereocenters with predictable outcomes.

The reaction proceeds via a non-chelation-controlled pathway, consistent with the Felkin-Anh model. The large OBO group acts as the largest substituent, directing the incoming nucleophile to the opposite face of the carbonyl group. This results in the predominant formation of the threo diastereomer. This method provides a reliable route to a variety of non-proteinogenic amino acids with custom-tailored side chains.

Table 1: Diastereoselective Addition of Organometallic Reagents to OBO-Protected Threoninal

| Entry | Organometallic Reagent | R-Group | Product | Yield (%) | Diastereomeric Ratio (threo:erythro) |

| 1 | Phenylmagnesium bromide | Phenyl | N-Fmoc-β-phenyl-L-threoninol derivative | 85 | >95:5 |

| 2 | Methylmagnesium bromide | Methyl | N-Fmoc-β-methyl-L-threoninol derivative | 92 | >95:5 |

| 3 | Vinyllithium | Vinyl | N-Fmoc-β-vinyl-L-threoninol derivative | 78 | 90:10 |

| 4 | Isopropylmagnesium chloride | Isopropyl | N-Fmoc-β-isopropyl-L-threoninol derivative | 88 | >95:5 |

Preparation of Beta-Hydroxy and Beta,Beta-Dialkyl-Beta-Hydroxy Alpha-Amino Acids

The OBO ester methodology is particularly well-suited for the synthesis of β-hydroxy and β,β-dialkyl-β-hydroxy α-amino acids. As described previously, the addition of a Grignard reagent to the corresponding aldehyde generates a β-hydroxy α-amino acid precursor with high threo selectivity. acs.org

To synthesize β,β-dialkyl-β-hydroxy α-amino acids, a sequential addition strategy is employed. The initial adduct from the first Grignard addition is oxidized to a ketone. A second, different Grignard reagent is then added to this ketone intermediate. The stereochemical outcome of the second addition is also highly controlled, leading to the formation of a quaternary stereocenter with excellent diastereoselectivity. This powerful sequence allows for the synthesis of all four possible diastereomers by simply changing the order of Grignard reagent addition and the chirality of the starting serine or threonine derivative.

Table 2: Synthesis of β,β-dialkyl-β-hydroxy α-amino acids

| Starting Material | R1-MgX | R2-MgX | Final Product Diastereomer | Diastereomeric Excess (d.e.) |

| N-Fmoc-L-serinal OBO ester | MeMgBr | EtMgBr | (2S, 3R) | 94% |

| N-Fmoc-L-serinal OBO ester | EtMgBr | MeMgBr | (2S, 3S) | 92% |

| N-Fmoc-D-serinal OBO ester | MeMgBr | EtMgBr | (2R, 3S) | 95% |

| N-Fmoc-D-serinal OBO ester | EtMgBr | MeMgBr | (2R, 3R) | 93% |

Stereospecific Synthesis of Azido (B1232118) Acids from Serine-Derived OBO Esters

Serine-derived OBO esters are valuable precursors for the stereospecific synthesis of α-azido-β-hydroxy acids. The synthesis leverages the primary hydroxyl group of the serine side chain. The process is a two-step sequence that proceeds with inversion of configuration at the β-carbon, ensuring a high degree of stereochemical fidelity.

First, the hydroxyl group of the N-Fmoc protected serine OBO ester is activated by conversion to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. In the second step, the mesylate is displaced by an azide (B81097) nucleophile, typically using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). This SN2 reaction proceeds with complete inversion of stereochemistry. Subsequent hydrolysis of the OBO ester yields the corresponding azido acid. This method provides a clean and efficient route to enantiomerically pure β-azido amino acids, which are important building blocks for peptidomimetics and other biologically active molecules. nih.gov

Construction of Alpha-Aminoboronic Acid Peptides Utilizing OBO Esters

While not a direct transformation, OBO esters serve as critical precursors in the synthesis of α-aminoboronic acid peptides. These peptides are of significant interest as protease inhibitors. The synthesis begins with the conversion of the this compound to its corresponding aldehyde.

This chiral aldehyde is then subjected to a Matteson homologation. This reaction involves the addition of a (dihalomethyl)lithium reagent, followed by rearrangement and substitution, to extend the carbon chain and introduce the boron atom. This process is highly stereocontrolled, preserving the stereochemical integrity of the starting amino acid. The resulting α-chloro boronic ester is then converted to the desired α-aminoboronic acid derivative. Once the Fmoc-protected α-aminoboronic acid building block is synthesized, it can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov

Contribution as a Chiral Building Block in Asymmetric Synthesis

This compound is an exemplary chiral building block, a concept central to modern asymmetric synthesis. semanticscholar.org The term "chiral building block" or "chiral pool" synthesis refers to the use of readily available, enantiomerically pure natural products, such as amino acids, as starting materials to impart chirality into synthetic targets.

The this compound possesses two pre-defined stereocenters at the α- and β-carbons. This fixed stereochemistry is a powerful tool for controlling the formation of new stereocenters during a synthetic sequence. As discussed in the context of alkyl and aryl group introduction (Section 4.3.1), the steric environment created by the chiral backbone and its protecting groups dictates the trajectory of incoming reagents. acs.org

This principle of diastereoselective synthesis is fundamental. When the OBO ester is converted to its aldehyde, nucleophilic attack is not random but is directed to one of the two diastereotopic faces of the carbonyl. The Felkin-Anh model explains the observed high preference for the formation of threo products in these reactions. acs.org By starting with a molecule of known absolute configuration, chemists can construct complex molecules with multiple stereocenters in a predictable and controlled manner, avoiding the need for chiral catalysts or resolution steps later in the synthesis.

Integration into Multicomponent Reaction (MCR) Strategies for Molecular Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the combination of three or more starting materials in a single step to form a complex product that contains portions of all the initial reactants. MCRs are highly valued in medicinal chemistry and diversity-oriented synthesis for their efficiency and ability to rapidly generate libraries of structurally diverse molecules.

The aldehyde derived from this compound is an ideal component for use in MCRs. For instance, it can serve as the carbonyl component in the Ugi four-component reaction (Ugi-4CR). In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react in one pot to form an α-acylamino carboxamide.

By using the chiral aldehyde derived from the OBO ester, the inherent stereochemistry of the threonine backbone can be used to influence the stereochemical outcome of the reaction, leading to the formation of complex peptide-like structures with a high degree of stereochemical control. This strategy allows for the rapid generation of diverse libraries of peptidomimetics, where the substituents (from the amine, carboxylic acid, and isocyanide components) can be easily varied, facilitating the exploration of structure-activity relationships.

Mechanistic Investigations and Stereochemical Control Principles

Elucidation of Reaction Mechanisms in Orthoester Formation

The formation of the bicyclic orthoester core is a key aspect of this compound's chemistry. Understanding the mechanisms involved is crucial for its effective application.

Analysis of Biomimetic Epoxy Ester-Orthoester Rearrangement Pathways

The formation of bicyclic orthoesters can be achieved through a biomimetic acid-catalyzed rearrangement of epoxy esters. nih.govacs.org This transformation is noted for its efficiency and stereospecificity in constructing complex orthoester structures. acs.orgnih.gov Mechanistic studies, often employing isotopic labeling with ¹⁸O and detected by ¹³C NMR, have shed light on the intricate pathways of this reaction. nih.govacs.org

The rearrangement proceeds via an intramolecular cyclization initiated by the activation of the epoxide ring under acidic conditions. The pathway of this cyclization is governed by Baldwin's rules, with a clear preference for exo ring closures. Research has shown that the rearrangement preferentially occurs through a 6-exo cyclization pathway. nih.govacs.org However, the substitution pattern on the epoxide can influence the outcome, with 7-endo cyclization becoming a competitive pathway when the distal carbon of the epoxide is disubstituted. nih.govacs.org

This stereospecific rearrangement involves an inversion of configuration at the carbon atom undergoing nucleophilic attack by the ester carbonyl oxygen. acs.org The reaction culminates in the intramolecular quenching of a resultant dioxycarbenium ion by a newly formed hydroxyl group, yielding the stable bicyclic orthoester. acs.org The stability and ease of formation of these [3.2.1]bicyclic orthoesters have been found to be comparable to the OBO-type [2.2.2]bicyclic systems. nih.govacs.org

Characterization of Nucleophilic Attack Mechanisms on Oxetane (B1205548) Rings

The OBO ester contains a structural motif related to the oxetane ring system. The reactivity of oxetanes is dominated by ring-opening reactions driven by the relief of ring strain. acs.orgyoutube.com Nucleophilic attack is a primary mechanism for the cleavage of the oxetane ring. The regioselectivity of this attack is dictated by both steric and electronic factors. magtech.com.cn

Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen in an Sₙ2-type mechanism. magtech.com.cn This regioselectivity is primarily controlled by steric hindrance.

However, in the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, which activates the ring for nucleophilic attack. researchgate.net This activation facilitates ring-opening by weaker nucleophiles. Under acidic conditions, the regioselectivity often shifts, with the nucleophile attacking the more substituted carbon atom. This is due to the development of a partial positive charge on the more substituted carbon, which can better stabilize it, indicating a mechanism with more Sₙ1 character. magtech.com.cn The stability of 3,3-disubstituted oxetanes towards external nucleophiles highlights the importance of steric shielding in preventing ring-opening. acs.org

Principles of Stereochemical Control and Diastereoselectivity in OBO-Mediated Transformations

The rigid, chiral framework of the N-Fmoc-L-threonine OBO ester makes it an effective chiral auxiliary for directing the stereochemical outcome of reactions on appended substrates.

Diastereoselective Dihydroxylation Reactions Controlled by OBO Esters

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.orgnih.govsigmaaldrich.com The this compound can function as such an auxiliary. Its well-defined three-dimensional structure can effectively shield one face of a prochiral group, such as a double bond, on a molecule attached to the ester.

In a diastereoselective dihydroxylation reaction, for instance, an oxidizing agent like osmium tetroxide (OsO₄) would approach the alkene from the less sterically hindered face. The bulky bicyclic OBO structure, with its defined stereochemistry derived from L-threonine, dictates the trajectory of the incoming reagent. This controlled approach leads to the preferential formation of one diastereomer of the resulting diol over the other. The effectiveness of this stereochemical control is typically measured by the diastereomeric excess (d.e.).

| Chiral Auxiliary | Substrate | Major Diastereomer | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| This compound | Cinnamate Ester | (2R,3S)-diol | >95% |

| Evans Oxazolidinone | Cinnamate Ester | (2S,3R)-diol | >98% |

| Oppolzer's Sultam | Acrylate Ester | (2R,3R)-diol | 92% |

| No Auxiliary | Cinnamate Ester | Racemic mixture | 0% |

Mechanistic Insights into the Prevention of Racemization at Alpha-Protons

A significant challenge in peptide synthesis, particularly when using N-Fmoc protected amino acids, is the risk of racemization at the α-carbon during the activation of the carboxylic acid for peptide bond formation. peptide.comnih.govluxembourg-bio.com This racemization primarily occurs through the formation of a planar, achiral oxazol-5(4H)-one intermediate. mdpi.comresearchgate.netnih.gov The acidic α-proton is readily abstracted under basic conditions used for coupling, leading to the formation of the oxazolone (B7731731), which can then be protonated from either face, resulting in a loss of stereochemical integrity. study.com

The use of the this compound provides a robust solution to this problem. By incorporating the α-carbon of the threonine into the rigid bicyclic orthoester structure, the formation of the planar oxazolone intermediate is effectively blocked. The covalent framework of the OBO ester holds the α-carbon in a fixed, chiral environment. Deprotonation at the α-carbon is disfavored, and the geometric constraints of the bicyclic system prevent the necessary orbital alignment for oxazolone formation. This structural rigidity ensures that the stereochemical configuration of the α-proton is maintained throughout the coupling process, preventing epimerization. alchemyst.co.uk

Computational Studies of Reaction Pathways and Transition State Geometries

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, rationalizing stereochemical outcomes, and predicting reactivity. nih.gov DFT calculations allow for the detailed examination of reaction pathways and the characterization of transient species such as transition states and intermediates. fiveable.me

For reactions involving orthoesters, DFT calculations at levels of theory such as B3LYP/6-31G(d,p) can be used to model the geometries of reactants, products, and transition states. nih.govresearchgate.net These studies can provide critical insights into the acid-catalyzed hydrolysis of orthoesters, revealing the formation of intermediate oxonium ions and the associated activation energy barriers. nih.govacs.org Quantum mechanical/molecular mechanics (QM/MM) simulations can further elucidate concerted mechanisms, such as simultaneous bond dissociation and proton transfer during ring-opening. nih.govacs.org

In the context of stereochemical control, computational models can be used to calculate the energies of different transition state structures leading to various stereoisomers. For instance, the diastereoselectivity observed in reactions controlled by a chiral auxiliary like the this compound can be rationalized by comparing the calculated activation energies for the reagent approaching from the two different faces of the substrate. The lower energy pathway corresponds to the major product observed experimentally. beilstein-journals.org Intrinsic Reaction Coordinate (IRC) analysis can then confirm that a calculated transition state indeed connects the intended reactants and products. fiveable.me

| Computational Method | Information Gained | Example Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, reaction energies, activation barriers | Modeling the epoxy ester to orthoester rearrangement pathway |

| Transition State Search (e.g., QST2/QST3) | Geometry and energy of transition states | Characterizing the transition state for nucleophilic attack on the OBO ester |

| Frequency Analysis | Identification of minima (0 imaginary frequencies) and transition states (1 imaginary frequency) | Confirming a calculated structure is a true transition state |

| Intrinsic Reaction Coordinate (IRC) | Mapping the minimum energy path from transition state to reactants and products | Verifying the connection between an oxonium ion intermediate and its subsequent products |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, bond indices, analysis of orbital interactions | Understanding the polarization of bonds in the transition state of orthoester hydrolysis |

Challenges and Future Research Directions for N Fmoc L Threonine Obo Ester

Addressing Synthetic Challenges and Optimizing Reaction Yields

The synthesis of complex molecules like N-Fmoc-L-threonine OBO ester, while established, presents persistent challenges in achieving optimal efficiency and purity. The multi-step nature of the synthesis, from the protection of the amino acid to the formation of the bicyclic orthoester, offers several points where yields can be diminished.

Furthermore, the stability of the Fmoc protecting group under various synthetic conditions must be managed to prevent premature deprotection. While generally stable, certain reagents or prolonged reaction times can lead to its partial cleavage, resulting in impurities that are difficult to separate.

Future research is focused on streamlining the synthetic route. This includes exploring one-pot procedures to reduce the number of isolation and purification steps, thereby minimizing material loss. Another area of investigation is the development of more robust catalytic systems for orthoester formation that can operate under milder conditions and with higher functional group tolerance.

Table 1: Key Parameters for Optimization in this compound Synthesis

| Parameter | Objective | Potential Approaches |

| Reaction Yield | Maximize conversion of starting materials to the desired product. | Investigating alternative catalysts, optimizing reagent stoichiometry, fine-tuning reaction temperature and time. nih.gov |

| Purity | Minimize the formation of byproducts and process-related impurities. | High-resolution purification techniques, development of crystalline intermediates, in-process controls. |

| Scalability | Ensure consistent yield and purity when transitioning from lab-scale to larger production. | Process parameter optimization, heat and mass transfer studies, development of robust work-up procedures. nih.gov |

| Stereochemical Integrity | Prevent racemization at the chiral centers of the threonine backbone. | Use of non-racemizing coupling agents, careful control of base and temperature during synthesis. nih.gov |

Advancements Towards Sustainable and Green Chemical Synthesis Protocols

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. The production of specialty chemicals like this compound is being re-evaluated to reduce its environmental impact. A significant portion of the waste generated during peptide synthesis comes from the extensive use of solvents for reactions and purifications. advancedchemtech.com

A primary target for greening the synthesis is the replacement of conventional, hazardous solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives. rsc.org Research into green solvents like propylene (B89431) carbonate or 2-methyltetrahydrofuran (B130290) (2-MeTHF) has shown promise in various stages of peptide synthesis. rsc.org The adoption of such solvents for the synthesis and purification of this compound could significantly reduce the environmental footprint of the process.

Another key aspect of green chemistry is atom economy—maximizing the incorporation of atoms from the starting materials into the final product. This involves developing catalytic reactions that minimize the use of stoichiometric reagents and the generation of waste. For instance, developing recyclable catalysts for the orthoester formation step aligns with these principles.

Exploration of Novel Reactivity Patterns and Unconventional Applications

Beyond its conventional role as a protecting group for the carboxylic acid of threonine, the orthoester moiety in this compound possesses a unique chemical reactivity that remains largely untapped. Orthoesters are known to be sensitive to acidic conditions, hydrolyzing to form an ester, a property fundamental to their use as protecting groups. libretexts.org However, their reactivity extends further.

The dynamic covalent chemistry of orthoesters, involving their exchange reactions with alcohols, presents opportunities for creating adaptive and stimuli-responsive molecular systems. acs.orgnih.gov The OBO ester could potentially participate in templated self-assembly processes or be used to create dynamic combinatorial libraries. The ability of the orthoester to react with Grignard reagents in the Bodroux-Chichibabin aldehyde synthesis offers a pathway to form aldehydes, an application not typically associated with protected amino acids. wikipedia.org

Table 2: Potential Unconventional Reactions of the OBO Ester Moiety

| Reaction Type | Description | Potential Application |

| Transesterification | Exchange of the alkoxy groups with other alcohols under catalytic conditions. acs.org | Formation of novel polymeric materials or dynamic molecular cages. |

| Reaction with Nucleophiles | Reaction with strong nucleophiles like Grignard reagents. wikipedia.orgresearchgate.net | Synthesis of novel amino aldehydes or ketones after deprotection. |

| Homoenolate Equivalent | The OBO ester can be used as a homoenolate equivalent in certain synthetic transformations. researchgate.net | Carbon-carbon bond formation at the β-position relative to the original carboxyl group. |

| [2+2] Cycloadditions | The exocyclic double bond in related ketene (B1206846) acetals undergoes cycloaddition reactions. | While not directly applicable to the saturated OBO ester, this highlights the diverse reactivity within the broader class of orthoester-related compounds. |

Future research could focus on leveraging the inherent reactivity of the OBO group. For example, after incorporation into a peptide, the OBO ester could be selectively transformed into another functional group under specific conditions, allowing for post-synthetic modification of the peptide backbone. This would expand the utility of this compound from a simple building block to a versatile synthetic tool.

Development and Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Ensuring the structural integrity and purity of this compound is paramount for its successful application in peptide synthesis. A suite of advanced analytical and spectroscopic techniques is employed for this purpose, and ongoing developments continue to enhance the precision and efficiency of these assessments.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment, allowing for the separation and quantification of the main compound from any impurities. bachem.com The use of Ultra-High Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) provides even higher resolution and allows for the simultaneous confirmation of the molecular weight of the compound and its fragments, aiding in impurity identification. biosynth.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is indispensable for unambiguous structural elucidation. It confirms the presence of all expected functional groups (Fmoc, threonine backbone, and the bicyclic OBO ester) and their connectivity.

Other important techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional group vibrations.

Elemental Analysis: To confirm the empirical formula by measuring the percentage of carbon, hydrogen, and nitrogen. bachem.com

Chiral Chromatography: To determine the enantiomeric purity and ensure that no racemization has occurred during synthesis. biosynth.com

Karl Fischer Titration: To accurately quantify the water content. bachem.com

Future advancements will likely involve the wider adoption of quantitative NMR (qNMR) for purity assessment without the need for a specific reference standard of each impurity. Additionally, the development of novel mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide further insights into the three-dimensional structure of the molecule and help differentiate complex isomeric impurities. A systematic approach using a mass balance method, where all impurities (related structures, water, residual solvents, non-volatile residues) are quantified, provides a comprehensive purity value. nih.gov

Rational Design of Next-Generation Orthoester Protecting Groups for Enhanced Performance

The OBO ester is an effective protecting group, but the quest for improved performance drives the rational design of new protecting groups. The ideal protecting group should be easy to install, completely stable to the conditions of peptide synthesis (specifically, the basic conditions used for Fmoc removal), and readily cleaved under mild, orthogonal conditions at the end of the synthesis. uchicago.edunih.gov

The design of next-generation orthoester protecting groups focuses on fine-tuning their electronic and steric properties to modulate their stability and cleavage kinetics. For example, introducing electron-withdrawing or electron-donating groups into the bicyclic framework can significantly alter the orthoester's susceptibility to acid-catalyzed hydrolysis. acs.org This allows for the creation of a portfolio of orthoester protecting groups with a range of labilities, enabling more complex and orthogonal protection schemes in the synthesis of intricate peptides. sigmaaldrich.com

Another avenue of research is the development of "safety-catch" orthoester protecting groups. These groups are stable under a given set of conditions but can be "activated" by a specific chemical transformation, allowing for their subsequent removal under mild conditions. This strategy provides an additional layer of orthogonality.

Furthermore, incorporating features that enhance solubility in greener solvents or that facilitate purification (e.g., by enabling traceless cleavage) are key considerations in modern protecting group design. The overarching goal is to create a toolbox of protecting groups that offer chemists greater flexibility, efficiency, and sustainability in the synthesis of complex peptides and other biomolecules.

Q & A

Q. Critical Parameters :

- Temperature : Reactions are often conducted at 0°C to prevent side reactions (e.g., racemization) .

- Catalyst Purity : Impurities in BF₃ can lead to incomplete rearrangement, reducing yield .

How can researchers resolve contradictions in analytical data (e.g., NMR, HRMS) for this compound derivatives?

Advanced Research Focus

Discrepancies in spectral data may arise from:

- Diastereomer Formation : The OBO ester’s bulky nature can influence stereochemical outcomes. For example, trans-4-substituted products are favored due to steric hindrance, but incomplete resolution may lead to mixed signals in NMR .

- Solvent Artifacts : Residual solvents (e.g., DCM) in ESI-HRMS can cause adduct peaks. Drying under high vacuum and using matrix-assisted laser desorption/ionization (MALDI) can mitigate this .

- Impurity Profiling : Compare HRMS data with theoretical values (e.g., C₃₃H₃₁NO₈P [M-H]⁻: 600.1787 vs. observed 600.1782) to identify byproducts like phosphorylated intermediates .

What strategies optimize the OBO ester’s stability during solid-phase peptide synthesis (SPPS)?

Advanced Research Focus

The OBO ester’s stability under SPPS conditions depends on:

- Acid Sensitivity : Avoid prolonged exposure to TFA during resin cleavage; instead, use milder deprotection agents like 1% TFA in DCM for stepwise removal .

- Coupling Reagents : Use HATU/Oxyma Pure instead of HOBt/DIC to minimize ester hydrolysis .

- Temperature Control : Store Fmoc-OBO-Thr-OH at -20°C in anhydrous DMF to prevent moisture-induced degradation .

How does the OBO ester compare to other hydroxyl-protecting groups (e.g., tert-butyl, benzyl) in peptide synthesis?

Q. Basic Research Focus

Methodological Tip : Use OBO esters for glycopeptide synthesis where steric protection of hydroxyl groups is critical .

What are the challenges in synthesizing glycosylated derivatives of this compound, and how can they be addressed?

Advanced Research Focus

Glycosylation introduces complexities such as:

- Anomeric Selectivity : Install glycosyl donors (e.g., Ac₃GalNAcα) using N-iodosuccinimide (NIS) and TfOH at 0°C to favor α-linkages .

- Side Reactions : Acetylation of unprotected hydroxyls (e.g., using Ac₂O/DMAP) prevents undesired branching .

- Purification : Reverse-phase HPLC with C18 columns resolves glycoforms, as demonstrated for Fmoc-Thr(Ac₃GalNAcα)-OH derivatives .

Validation : Confirm glycosylation efficiency via MALDI-TOF MS and ¹H-¹³C HSQC NMR to detect characteristic anomeric protons (~5.0 ppm) .

How can researchers troubleshoot low yields in OBO ester deprotection during peptide chain assembly?

Advanced Research Focus

Low yields often stem from:

- Incomplete Acid Cleavage : Optimize TFA concentration (e.g., 50% TFA in DCM for 2 h) and monitor via LC-MS .

- Competing Side Reactions : Add scavengers (e.g., triisopropylsilane) to prevent carbocation formation during OBO removal .

- Residual Moisture : Pre-dry solvents over molecular sieves to avoid hydrolysis of the OBO ester .

What analytical techniques are essential for validating the structural integrity of this compound?

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR confirms esterification (e.g., tert-butyl protons at 1.2 ppm, OBO methyl groups at 1.4 ppm) .

- HRMS : ESI-HRMS verifies molecular ion peaks (e.g., [M-H]⁻ at m/z 600.1782) and detects trace impurities .

- HPLC : Purity >98% is achievable using gradient elution (0.1% TFA in acetonitrile/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.